



Application of Chiral Morpholine Derivatives in Asymmetric Synthesis

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Compound of Interest Compound Name: 2-(Oxan-2-yl)morpholine Get Quote Cat. No.: B15324385

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral morpholines are privileged heterocyclic scaffolds frequently incorporated into a wide array of pharmaceuticals and biologically active compounds. Their unique structural and physicochemical properties, including improved metabolic stability, aqueous solubility, and blood-brain barrier permeability, make them highly desirable building blocks in medicinal chemistry. The precise control of stereochemistry within the morpholine ring is often crucial for therapeutic efficacy and safety. Asymmetric catalysis provides the most efficient and atomeconomical routes to access enantiomerically pure morpholine derivatives. This document outlines key applications of asymmetric catalysis in the synthesis of chiral morpholines, providing exemplary data and a general experimental protocol. While direct applications of 2-(Oxan-2-yl)morpholine as a catalyst were not prominently found in the reviewed literature, the focus of this note is on the broader and well-established use of asymmetric methods to synthesize various chiral morpholine cores.

Data Presentation: Asymmetric Synthesis of Chiral Morpholines

The following table summarizes representative examples of asymmetric catalytic methods for the synthesis of chiral morpholines, highlighting the diversity of approaches and the high levels of stereocontrol achieved.



| Entry | Reactio n Type | Catalyst /Method | Substra te | Product | Yield (%) | ee (%) | Referen ce |
|-------|---|---|---|--|--------------------|--------|---------------|
| 1 | Asymmet ric Hydroge nation | [Rh(COD)2]BF4 / SKP- Phos | 2-Phenyl- 3,4- dihydro- 2H-1,4- oxazine | (R)-2- Phenylm orpholine | >99 | 99 | [1][2] |
| 2 | Asymmet ric Hydroge nation | [Rh(COD)2]BF4 / SKP- Phos | 2-(4- Chloroph enyl)-3,4- dihydro- 2H-1,4- oxazine | (R)-2-(4- Chloroph enyl)mor pholine | >99 | 98 | [1][2] |
| 3 | Tandem Hydroami nation/AT H | Ti(NMe2) 2(BIPHE N) / RuCl INVALID- LINK | 2-(prop- 2-yn-1- yloxy)anil ine | (S)-3- Methylm orpholine | 85 | >95 | [3][4] |
| 4 | Organoc atalytic α- Chlorinati on/Cycliz ation | Proline- derived organoca talyst | Aldehyde | C2- functional ized N- benzyl morpholi ne | 35-60 (overall) | 75-98 | [5] |
| 5 | SN2 Ring Opening/ Cyclizatio n | Lewis Acid (e.g., Cu(OTf)2) followed by base | Activated Aziridine and Haloalco hol | Substitut ed nonrace mic morpholi nes | High | High | [6][7] |

Experimental Protocols



General Protocol for Asymmetric Hydrogenation of Dehydromorpholines[1][2]

This protocol provides a representative procedure for the synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation, a highly efficient method for creating stereocenters.

Materials:

- Dehydromorpholine substrate (1.0 equiv)
- [Rh(COD)₂]BF₄ (0.01 equiv)
- Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)
- Anhydrous, degassed solvent (e.g., Dichloromethane)
- Hydrogen gas (high purity)
- · Autoclave or high-pressure hydrogenation reactor

Procedure:

- Catalyst Preparation: In a glovebox, to a dried Schlenk tube, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄. Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
- Reaction Setup: In a separate dried Schlenk tube or directly in the autoclave vessel, dissolve
 the dehydromorpholine substrate in the anhydrous, degassed solvent.
- Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula.
 Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).
- Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by techniques such as TLC or GC/MS on aliquots carefully taken from the reaction.

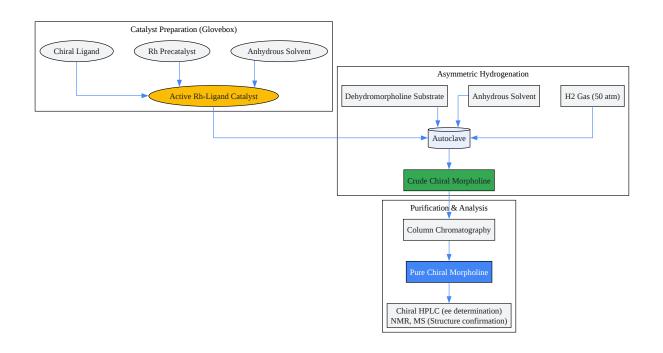


- Work-up: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral morpholine.
- Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
 Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Asymmetric Hydrogenation



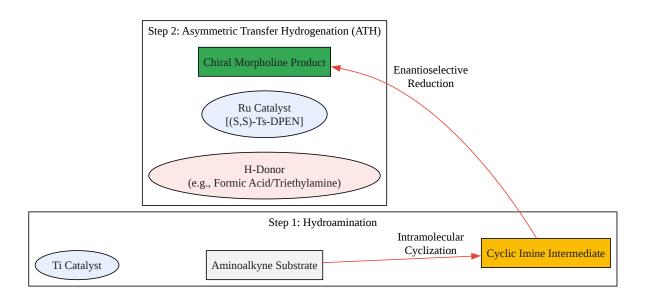


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Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Logical Relationship in Tandem Catalysis





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Caption: Tandem hydroamination and asymmetric transfer hydrogenation for chiral morpholine synthesis.

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